

Development of Shikonin-based drug delivery systems

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An In-depth Technical Guide to the Development of Shikonin-Based Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shikonin (SHK), a naturally occurring naphthoquinone pigment extracted from the dried root of Lithospermum erythrorhizon, has garnered significant attention for its wide spectrum of pharmacological activities.[1][2][3] It demonstrates potent anti-inflammatory, antioxidant, wound healing, and, most notably, anticancer properties against various cancer cell lines, including breast, lung, colon, and pancreatic cancers.[1][3][4][5] The therapeutic potential of Shikonin is attributed to its ability to modulate multiple molecular pathways, inducing apoptosis, necroptosis, and autophagy, while inhibiting cancer cell proliferation, angiogenesis, and metastasis.[1][4][6]

Despite its promising bioactivities, the clinical translation of Shikonin is significantly hampered by several inherent challenges. These include poor aqueous solubility, low oral bioavailability due to an extensive "first-pass" effect, rapid systemic clearance, and non-selective cytotoxicity, which can lead to adverse effects on healthy tissues.[1][3][7][8][9][10] To overcome these limitations, the development of advanced drug delivery systems has emerged as a critical strategy. Nanoformulations such as nanoparticles, liposomes, micelles, and hydrogels can enhance Shikonin's solubility, improve its pharmacokinetic profile, enable targeted delivery to tumor tissues, and provide controlled drug release, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[1][3][7][10]



This technical guide provides a comprehensive overview of the development of Shikonin-based drug delivery systems, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Nanoparticle-Based Systems

Polymeric nanoparticles, particularly those fabricated from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are a leading platform for Shikonin delivery. [11][12] They encapsulate the hydrophobic drug within a polymeric matrix, protecting it from degradation and facilitating its transport to the target site.

Quantitative Data

The physicochemical properties of Shikonin-loaded nanoparticles (SH-NPs) are critical for their in vivo performance. Key parameters from various studies are summarized below.

Formulati on	Polymer	Particle Size (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Drug Loading (%)	Referenc e
SH-PLGA NPs	PLGA	123 ± 10.69	-17.63 ± 1.62	80	7.4	[13]
SH-PLGA NPs	PLGA	209.03 ± 2.45	-17.90 ± 2.06	88	5.5	[12][14]
Ab-armed PLGA NPs	PLGA-PEG	120 to 250	-30 to -40	~50-60 (post- decoration)	Not Specified	[11]
78Fc- PLGA-SHK NPs	PLGA-PEG	~120	~-30	~92	Not Specified	[15]
HFM@SK @HA	Fe-MOF	Not Specified	Not Specified	Not Specified	31.7 (wt%)	[16][17]

Experimental Protocols

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2.2.1 Preparation of Shikonin-Loaded PLGA Nanoparticles via Emulsion Solvent Evaporation

This method is widely used for encapsulating hydrophobic drugs like Shikonin into a PLGA matrix.[12]

- Organic Phase Preparation: Dissolve a specific amount of Shikonin (e.g., 2 mg) and PLGA (e.g., 100 mg) in a suitable organic solvent such as dichloromethane or a chloroform:ethyl acetate mixture (2:1).[15][18] Sonicate the mixture to ensure complete dissolution.
- Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 3-5% polyvinyl alcohol (PVA) or a 1:1 ratio of Pluronic F68 and PVA.[15][18]
- Emulsification: Add the organic phase slowly to the aqueous phase under continuous stirring or sonication over an ice bath. This process forms an oil-in-water (o/w) emulsion.
- Solvent Evaporation: Subject the emulsion to evaporation under reduced pressure using a rotary evaporator. This removes the organic solvent, causing the PLGA to precipitate and form solid nanoparticles encapsulating Shikonin.[15]
- Nanoparticle Collection: Collect the nanoparticles by centrifugation. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
- Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 250 mM trehalose) and freeze-dry to obtain a powder that can be stored for later use.[15]

2.2.2 Characterization of Nanoparticles

- Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS).[12]
- Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[12][13]
- Encapsulation Efficiency (EE) and Drug Loading (DL): A known amount of lyophilized nanoparticles is dissolved in an organic solvent to release the encapsulated drug. The amount of Shikonin is then quantified using a UV-Vis spectrophotometer (absorbance at ~517 nm) or High-Performance Liquid Chromatography (HPLC).[13][16]

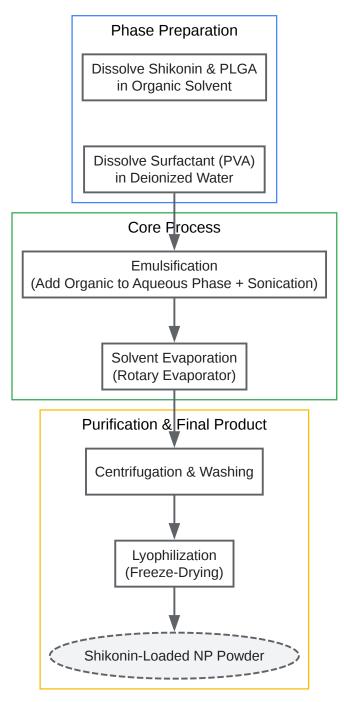


- EE (%) = (Mass of drug in NPs / Total mass of drug used) x 100
- DL (%) = (Mass of drug in NPs / Total mass of NPs) x 100

Visualization: Nanoparticle Preparation Workflow



Workflow for Shikonin-PLGA Nanoparticle Synthesis



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Caption: Experimental workflow for preparing Shikonin-PLGA nanoparticles.



Liposome-Based Systems

Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic drugs. For the lipophilic Shikonin, it is typically entrapped within the lipid membrane.[19] Liposomal formulations can reduce the toxicity of Shikonin and provide a sustained-release profile.[20]

Quantitative Data

Various liposomal formulations have been developed to enhance Shikonin's therapeutic index.

Formulati on	Lipids	Particle Size (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	In Vitro Release (48h)	Referenc e
RGD-Lip- SHK	EPC, CHol, DSPE- PEG2000- RGD	~120	Negative	Not Specified	~60%	[21]
SSLs-SHK	Not Specified	Not Specified	Not Specified	Not Specified	~75%	[22]
RGD- SSLs-SHK	Not Specified	Not Specified	Not Specified	Not Specified	~75%	[22]
Sh-L1	Soybean phospholipi d, Cholesterol	Not Specified	Not Specified	Not Specified	Not Specified	[20]
Sh-L2	Soybean phospholipi d, Cholesterol	Not Specified	Not Specified	Not Specified	Not Specified	[20]

Experimental Protocols

3.2.1 Preparation of Shikonin-Loaded Liposomes via Thin-Film Hydration



This is a common and robust method for preparing liposomes.[22]

- Lipid Film Formation: Dissolve Shikonin and lipids (e.g., egg phosphatidylcholine (EPC), cholesterol (CHol), and a PEGylated lipid like DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask.[21]
- Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum. This
 results in the formation of a thin, dry lipid film on the inner wall of the flask.
- Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This causes the lipid film to swell and detach, forming multilamellar vesicles (MLVs).[21]
- Size Reduction (Sonication/Extrusion): To obtain smaller, unilamellar vesicles, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 220 nm).[21]
- Purification: Remove the unencapsulated (free) Shikonin from the liposome suspension by methods such as dialysis or gel filtration using a Sephadex G-50 column.[21]

3.2.2 Characterization of Liposomes

- Particle Size, PDI, and Zeta Potential: Determined by DLS.
- Morphology: Assessed by TEM.[21]
- Encapsulation Efficiency (EE): Calculated after separating free drug from the liposomes. The
 amount of drug in the liposomes is determined by lysing the vesicles with a suitable solvent
 and quantifying via UV-Vis spectrophotometry or HPLC.
- In Vitro Drug Release: The liposome formulation is placed in a dialysis bag against a large volume of release medium (e.g., PBS at pH 7.4). Samples are withdrawn from the external medium at time intervals and analyzed for Shikonin concentration to determine the cumulative release profile.[22]

Micelle-Based Systems



Polymeric micelles are self-assembling nanosized core-shell structures formed from amphiphilic block copolymers. The hydrophobic core serves as a reservoir for poorly soluble drugs like Shikonin, while the hydrophilic shell provides stability in aqueous media.

Quantitative Data

Formulati on	Polymer	Particle Size (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Drug Loading (%)	Referenc e
SHK- MPEG- PCL	MPEG- PCL	54.57 ± 0.13	-6.23 ± 0.02	43.08 ± 3.77	0.88 ± 0.08	[23]

Experimental Protocols

- 4.2.1 Preparation of Shikonin-Loaded Micelles via Anti-Solvent Method
- Polymer & Drug Dissolution: Dissolve the amphiphilic copolymer (e.g., Methoxy poly(ethylene glycol)-b-poly(∈-caprolactone), MPEG-PCL) and Shikonin in a common watermiscible organic solvent.
- Micelle Formation: Add the organic solution dropwise into a vigorously stirred aqueous solution (the "anti-solvent").
- Self-Assembly: As the organic solvent diffuses into the water, the polymer's hydrophobic blocks collapse to minimize contact with water, entrapping the hydrophobic Shikonin in the core and forming micelles.
- Solvent Removal: Remove the organic solvent via dialysis against deionized water.
- Purification: The final micellar solution can be filtered to remove any aggregates.

Molecular Mechanisms & Signaling Pathways

Shikonin's anticancer effects are mediated by its interaction with numerous cellular signaling pathways. Nano-delivery systems ensure the drug reaches cancer cells to effectively modulate



these targets.[1][4]

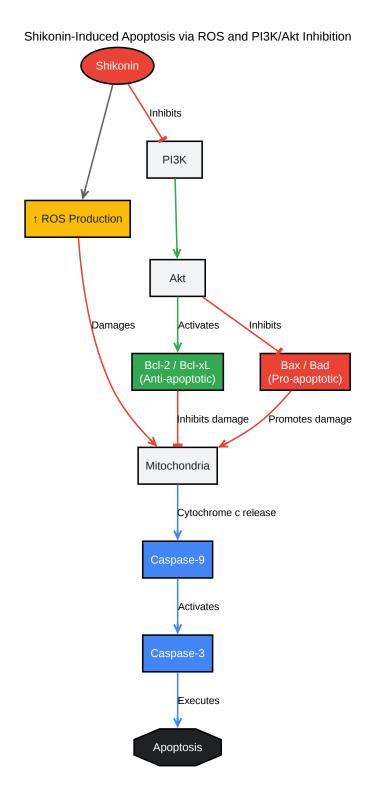
Key Anticancer Mechanisms:

- Induction of Cell Death: Shikonin can induce both apoptosis and necroptosis.[4][7] In many cancer cells, it triggers the mitochondrial (intrinsic) pathway of apoptosis by increasing reactive oxygen species (ROS) production, which leads to mitochondrial membrane potential collapse and activation of caspases 9 and 3.[4][6][24] In cells where apoptosis is inhibited (e.g., caspase-3 deficient MCF-7 cells), Shikonin can induce a programmed form of necrosis called necroptosis via the RIPK1/RIPK3/MLKL pathway.[7]
- Inhibition of Proliferation and Angiogenesis: Shikonin inhibits key signaling pathways responsible for cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[4]
 [7] By downregulating the expression of factors like HIF-1α and VEGF, it also suppresses the formation of new blood vessels that tumors need to grow.[8]
- Cell Cycle Arrest: It can cause cell cycle arrest, often at the G2/M phase, by affecting the expression of proteins like p21 and inhibiting Cdc25s.[1][2]
- Metabolic Regulation: Shikonin is a known inhibitor of Pyruvate Kinase M2 (PKM2), a key enzyme in the altered glucose metabolism (glycolysis) of cancer cells.[8][11] By inhibiting PKM2, Shikonin disrupts the cancer cell's energy supply.[8]

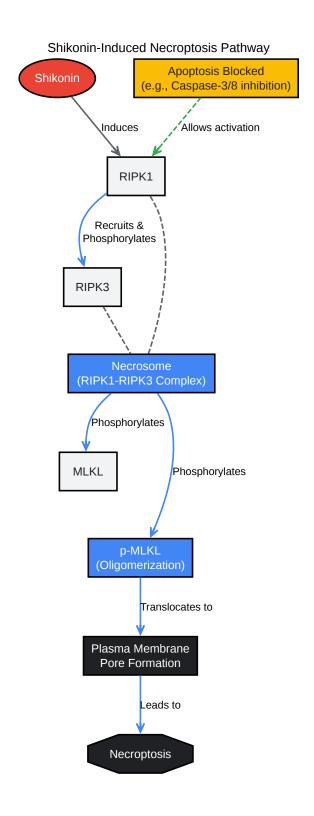
Visualization: Key Signaling Pathways

5.1.1 Shikonin-Induced Apoptosis Pathway









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